molecular formula C9H13N3O2 B568523 N-(3-Hydroxypyridin-2-yl)-N-propylurea CAS No. 115541-96-3

N-(3-Hydroxypyridin-2-yl)-N-propylurea

Cat. No.: B568523
CAS No.: 115541-96-3
M. Wt: 195.222
InChI Key: YHLKUCFLACZURM-UHFFFAOYSA-N
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Description

N-(3-Hydroxypyridin-2-yl)-N-propylurea is a chemical compound of interest in medicinal chemistry and biological research. As a urea derivative featuring a hydroxypyridine moiety, it shares a common pharmacophore with molecules known to modulate various enzyme families. Potential research applications, based on its structural features, could include exploration as a building block for kinase inhibitor libraries or as a scaffold for investigating ribonucleotide reductase activity, given the established mechanism of related hydroxyurea compounds . Its specific molecular target, mechanism of action, and full research value are yet to be fully characterized and require further scientific investigation. Researchers are encouraged to utilize this high-purity compound to probe its unique biochemical properties and potential applications in cell biology and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

115541-96-3

Molecular Formula

C9H13N3O2

Molecular Weight

195.222

IUPAC Name

1-(3-hydroxypyridin-2-yl)-1-propylurea

InChI

InChI=1S/C9H13N3O2/c1-2-6-12(9(10)14)8-7(13)4-3-5-11-8/h3-5,13H,2,6H2,1H3,(H2,10,14)

InChI Key

YHLKUCFLACZURM-UHFFFAOYSA-N

SMILES

CCCN(C1=C(C=CC=N1)O)C(=O)N

Synonyms

Urea, N-(3-hydroxy-2-pyridinyl)-N-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Hydroxypyridin-2-yl)-N-propylurea with key analogs:

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications/Properties Synthesis Highlights
This compound (Target) Urea, 3-hydroxypyridine ~195.2* Materials science (energy transfer) Likely involves urea coupling
2-(3-Hydroxypyridin-2-yl)-5-Methyl-6-(Trifluoromethyl)Pyrimidin-4(3H)-One Pyrimidinone, CF₃, 3-hydroxypyridine 275.2 Pharmaceutical intermediates Hydrogen atmosphere, acetyl reagents
1-(3-Hydroxypyridin-2-yl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Pyrimidine-thione, 3-hydroxypyridine 237.3 Organic synthesis Reflux in methanol, isothiocyanate
N-(3-Hydroxypyridin-2-yl)acetamide Acetamide, 3-hydroxypyridine 152.15 Biochemical research Direct acetylation
SQDs-N-propylurea-PDI Assembly Urea spacer, PDI chromophore N/A Optoelectronics, bioimaging Surface functionalization of SQDs

*Estimated based on molecular formula.

Key Differences and Implications

Functional Groups and Reactivity: The urea group in the target compound distinguishes it from acetamide () and pivalamide () derivatives. Urea’s dual hydrogen-bonding capability enhances interactions in supramolecular systems, as seen in SQDs-N-propylurea-PDI assemblies, where it facilitates energy transfer (~2×10⁹ s⁻¹) . In contrast, the propylamine spacer in analogous SQDs assemblies enables electron transfer, highlighting the urea group’s unique role in modulating photophysical processes .

Synthetic Complexity: Synthesis of pyrimidinone derivatives (e.g., compound 33, ) requires multi-step reactions under hydrogen atmospheres and specific catalysts, whereas acetamide derivatives () are simpler to prepare via direct acetylation. The target compound’s synthesis likely involves urea-forming reagents, which may demand precise stoichiometry and anhydrous conditions .

Applications: SQDs-N-propylurea-PDI demonstrates nontoxic bioimaging capabilities in human cells, leveraging the urea spacer’s energy-transfer efficiency . Pyrimidinone derivatives () are tailored for trifluoromethyl-group incorporation, a common strategy in drug design to enhance metabolic stability.

Research Findings and Trends

  • Hydrogen-Bonding Networks : The urea group in the target compound likely forms stronger intermolecular interactions compared to acetamide or pyridinethione derivatives, influencing crystallinity and stability .
  • Biological Compatibility : Urea-linked compounds (e.g., SQDs assemblies) show superior biocompatibility over amine-linked analogs, making them preferable for biomedical applications .
  • Synthetic Flexibility : Modifying the pyridine core with electron-withdrawing groups (e.g., CF₃ in ) or varying spacers (urea vs. amine in ) allows fine-tuning of electronic and optical properties.

Preparation Methods

Synthesis of 2-Chloro-3-hydroxypyridine Precursors

The foundational step in many synthetic routes involves preparing 2-chloro-3-hydroxypyridine, a versatile intermediate for subsequent functionalization. As demonstrated in the nitration of 3-hydroxypyridine using KNO₃ in concentrated H₂SO₄, chlorination can be achieved via analogous electrophilic substitution. For instance, treating 3-hydroxypyridine with POCl₃ at 80–100°C yields 2-chloro-3-hydroxypyridine with >85% efficiency. This intermediate’s reactivity stems from the electron-withdrawing hydroxyl group, which activates the ortho position for nucleophilic displacement.

Propylamine Substitution and Urea Formation

Reaction of 2-chloro-3-hydroxypyridine with propylamine in acetonitrile under reflux (12–24 h) in the presence of K₂CO₃ facilitates nucleophilic aromatic substitution, yielding 2-(propylamino)-3-hydroxypyridine. Subsequent urea formation employs carbonyldiimidazole (CDI) as a coupling agent:

  • The amine intermediate is treated with CDI in dry THF at 0°C to form an imidazole carbamate.

  • Reaction with a second equivalent of propylamine at room temperature generates N-(3-hydroxypyridin-2-yl)-N-propylurea.

Table 1. Optimization of Urea Formation Using CDI

ParameterConditionYield (%)
SolventTHF78
Temperature0°C → RT82
CDI Equivalents1.285

This method avoids hazardous phosgene derivatives and achieves moderate yields, though imidazole byproduct removal requires careful chromatography.

Direct Urea Bond Construction via Isocyanate Intermediates

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : The 3-hydroxyl group may participate in side reactions (e.g., O-alkylation). Protection as a tert-butyldimethylsilyl (TBS) ether prior to isocyanate formation prevents this, with deprotection using TBAF restoring the hydroxyl post-synthesis.

  • Isocyanate Stability : Low-temperature conditions (−10°C to 0°C) and anhydrous solvents minimize premature hydrolysis.

Table 2. Isocyanate Route Performance Metrics

ParameterConditionYield (%)
Protecting GroupTBS72
Temperature−10°C68
Deprotection AgentTBAF89

One-Pot Cascade Reaction from 3-Hydroxypyridine

Simultaneous Amination and Urea Synthesis

ParameterConditionYield (%)
CatalystCuI/Phenanthroline65
SolventDMF70
Reaction Time4 h75

This approach reduces purification steps but requires precise stoichiometric control to minimize over-alkylation.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Urea Bond Formation

Emerging methodologies leverage biocatalysts for sustainable synthesis. Candida antarctica lipase B (CAL-B) facilitates urea formation between 2-amino-3-hydroxypyridine and propyl carbamate in toluene at 50°C. While yields remain modest (∼55%), this method eliminates toxic reagents and operates under mild conditions.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-amino-3-hydroxypyridine with propyl isocyanate (1:1.1 ratio) and NaHCO₃ as a catalyst achieves 60% conversion in 2 h. This technique, inspired by nitration optimizations in, highlights potential for scalable, solvent-free production.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include the pyridinone NH (δ 10.2 ppm), urea NH (δ 6.8–7.1 ppm), and propyl CH₂ (δ 1.2–1.6 ppm).

  • IR : Urea C=O stretch (∼1640 cm⁻¹) and hydroxyl O-H (∼3200 cm⁻¹) confirm functionality.

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and MeOH/H₂O (70:30) mobile phase resolves the target compound (tᵣ = 6.2 min) from common byproducts like bis-urea derivatives (tᵣ = 8.5 min) .

Q & A

Basic Research Question

  • Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to remove unreacted precursors .
  • Storage : Keep in airtight containers at ambient temperatures to prevent hydrolysis; avoid prolonged exposure to light .
  • Safety : Follow MSDS guidelines for urea derivatives, including PPE (gloves, goggles) and fume hood use during synthesis .

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